Heptahydrate;hydrofluoride

Description

A heptahydrate refers to a crystalline compound containing seven water molecules per formula unit (e.g., CoSO₄·7H₂O) . These hydrates often exhibit distinct physical properties, such as solubility and thermal stability, compared to anhydrous or lower-hydrate forms. Hydrofluoride denotes compounds containing the bifluoride ion (HF₂⁻), such as ammonium hydrofluoride (NH₄HF₂) or potassium hydrofluoride (KHF₂), which serve as fluorinating agents or catalysts in industrial and synthetic processes .

Hydrofluorides are notable for their ability to release hydrogen fluoride (HF) upon thermal decomposition, enabling fluorination reactions at lower temperatures than HF gas or elemental fluorine . This property is critical in applications like rare earth metal (REM) processing and crystal growth .

Properties

CAS No. |

375372-45-5 |

|---|---|

Molecular Formula |

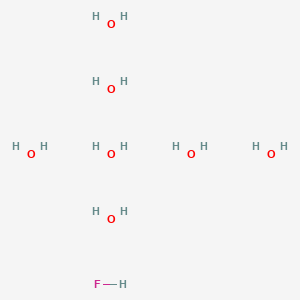

FH15O7 |

Molecular Weight |

146.11 g/mol |

IUPAC Name |

heptahydrate;hydrofluoride |

InChI |

InChI=1S/FH.7H2O/h1H;7*1H2 |

InChI Key |

DIZMTKBKTMTRLM-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptahydrate;hydrofluoride can be synthesized through several methods. One common approach involves the reaction of hydrofluoric acid with a suitable base in the presence of water. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the heptahydrate form.

Industrial Production Methods

In industrial settings, this compound is often produced by reacting hydrofluoric acid with metal salts under controlled conditions. The process involves purification, crystallization, and drying steps to obtain the high-purity heptahydrate form. Vacuum drying is commonly used to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Heptahydrate;hydrofluoride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert it to lower oxidation states.

Substitution: It can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products .

Scientific Research Applications

Heptahydrate;hydrofluoride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It plays a role in biological studies, particularly in understanding the effects of fluoride on biological systems.

Medicine: It is used in the development of pharmaceuticals and medical treatments.

Industry: It is employed in the manufacturing of semiconductors, glass etching, and other industrial processes .

Mechanism of Action

The mechanism of action of heptahydrate;hydrofluoride involves its interaction with molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. The molecular targets include various enzymes and proteins that are involved in the reaction pathways .

Comparison with Similar Compounds

Hydrate Structures

Oxovanadium(IV) phosphate hydrates demonstrate structural similarities between hexa- and heptahydrates. Both β-forms crystallize in the triclinic system (space group P-1), but the β-hexahydrate exhibits a lattice constant a approximately twice that of the β-heptahydrate, resulting in four formula units per cell versus two . This difference influences their stability and reactivity in aqueous environments.

Table 1: Structural Parameters of Oxovanadium(IV) Phosphate Hydrates

| Parameter | β-Hexahydrate | β-Heptahydrate |

|---|---|---|

| Space group | P-1 | P-1 |

| Lattice constant a | ~12.8 Å | ~6.4 Å |

| Formula units/cell | 4 | 2 |

Hydrofluoride Complexes

Fluorozirconate and fluorohafnate hydrofluorides (MCs₄E₃F₁₇·HF, M = Li, Na; E = Zr, Hf) feature heteroatomic cationic sublattices and dynamic anion behavior, as revealed by ¹⁹F NMR spectroscopy . These complexes contrast with simpler hydrofluorides like NH₄HF₂, which lack such structural complexity but are more thermally labile .

Thermal Stability and Reactivity

Decomposition Behavior

Table 2: Thermal Decomposition of Hydrofluorides

| Compound | Decomposition Temperature | Key Reaction Product |

|---|---|---|

| NH₄HF₂ | 600°C | HF |

| KHF₂ | 430–450 K | HF |

| CsHF₂ (hypothetical) | Not reported | HF (predicted) |

Hydrate Stability

Heptahydrates like cobalt(II) sulfate (CoSO₄·7H₂O) lose water upon heating, transitioning to lower hydrates or anhydrous forms. For example, CoSO₄·7H₂O dehydrates at 70°C , while sodium sulfite heptahydrate (Na₂SO₃·7H₂O) decomposes at 33.4°C .

Solubility and Physicochemical Properties

Table 3: Solubility of Hydrates in Water

| Compound | Solubility (g/100 mL, 20–25°C) |

|---|---|

| CoSO₄ (anhydrous) | 36.2 |

| CoSO₄·7H₂O | 67.0 (70°C) |

| FeSO₄·7H₂O | 48.6 (50°C) |

| Na₂SO₃·7H₂O | 27.0 |

Heptahydrates generally exhibit higher solubility than anhydrous forms due to water-mediated lattice stabilization. Hydrofluorides like NH₄HF₂ are highly soluble in polar solvents, facilitating their use in leaching processes (e.g., 33–38% copper recovery in sulfuric acid-sulfite systems) .

Fluorination Agents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.